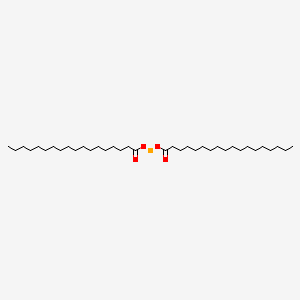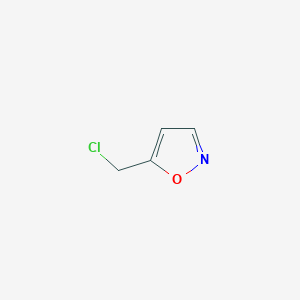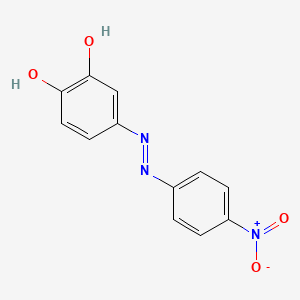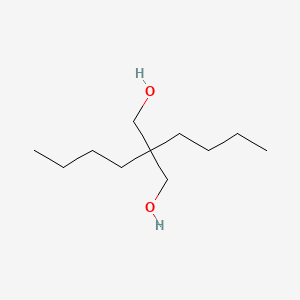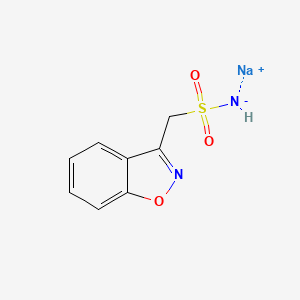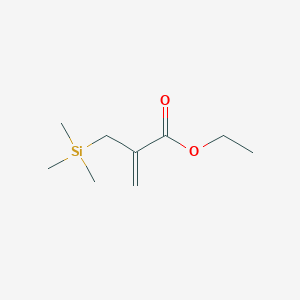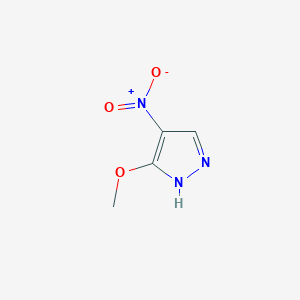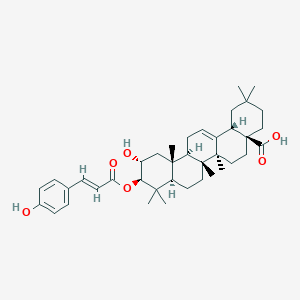
3-beta-O-(trans-p-Coumaroyl)maslinic acid
Overview
Description
3-beta-O-(trans-p-Coumaroyl)maslinic acid is a pentacyclic triterpene compound derived from natural sources such as the fruit of Ligustrum lucidum and Ziziphus jujuba . It is known for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease . This compound is characterized by its unique structure, which includes a coumaroyl group attached to the maslinic acid backbone.
Scientific Research Applications
3-beta-O-(trans-p-Coumaroyl)maslinic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound is investigated for its role in modulating enzyme activities and cellular processes.
Industry: The compound is explored for its potential use in developing natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Target of Action
The primary targets of 3-beta-O-(trans-p-Coumaroyl)maslinic acid are DNA polymerase B and Gram-positive bacteria and yeasts . DNA polymerase B is an essential enzyme involved in DNA replication and repair, while Gram-positive bacteria and yeasts are common microorganisms that can cause infections.
Mode of Action
This compound: interacts with its targets by inhibiting the activity of DNA polymerase B , thereby interfering with DNA replication and repair. It also exhibits antimicrobial activity against Gram-positive bacteria and yeasts , which may involve disrupting the integrity of their cell walls or inhibiting essential metabolic processes.
Biochemical Pathways
The action of This compound affects the DNA replication pathway by inhibiting DNA polymerase B . This can lead to the disruption of DNA synthesis and repair, potentially causing cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
The ADME properties of This compound These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of DNA replication and repair in cells due to the inhibition of DNA polymerase B . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells. Its antimicrobial activity results in the inhibition of growth and proliferation of Gram-positive bacteria and yeasts .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can influence its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
3-beta-O-(trans-p-Coumaroyl)maslinic acid is believed to have antioxidant, anti-inflammatory, anticancer, antibacterial, antiviral, and antidiabetic effects . It can be extracted from plants or synthesized . A common extraction source is oak bark, which contains abundant maslinic acid . The chemical synthesis method includes using known synthetic routes and reaction conditions, through catalytic hydrogenation, alkylation, or aromatization reactions to synthesize the target compound .
Cellular Effects
This compound has been widely studied for its various pharmacological activities and biological effects . It is considered to have antioxidant, anti-inflammatory, anticancer, antibacterial, antiviral, and antidiabetic effects .
Molecular Mechanism
It is known to inhibit DNA polymerase B . It also shows antimicrobial activity on Gram-positive bacteria and yeasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-O-(trans-p-Coumaroyl)maslinic acid typically involves the esterification of maslinic acid with trans-p-coumaric acid. The reaction is usually carried out under mild conditions using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction proceeds at room temperature and is followed by purification steps such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of maslinic acid from natural sources, followed by chemical modification to attach the trans-p-coumaroyl group. This process can be optimized for large-scale production by using efficient extraction techniques and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-beta-O-(trans-p-Coumaroyl)maslinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The coumaroyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A related pentacyclic triterpene with similar biological activities.
Betulinic Acid: Another triterpene known for its anticancer properties.
Silvestrol: A natural compound with potential anticancer activity
Uniqueness
3-beta-O-(trans-p-Coumaroyl)maslinic acid is unique due to its specific structure, which allows it to selectively inhibit gamma-secretase without affecting other proteases like Notch . This selectivity makes it a promising candidate for therapeutic development in neurodegenerative diseases and cancer .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOAKAXMOYBRK-DBNVPYPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285902 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35482-91-8 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35482-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
